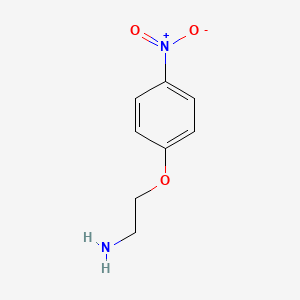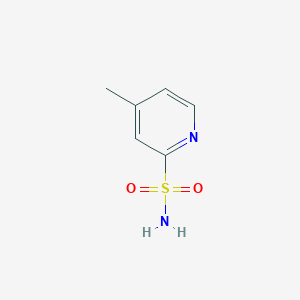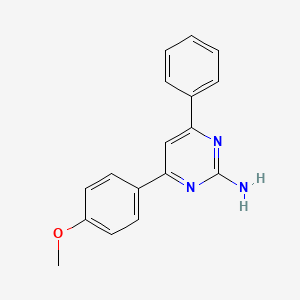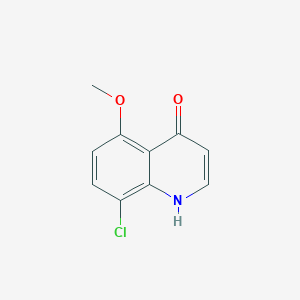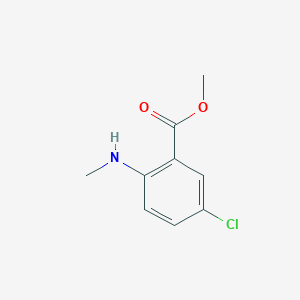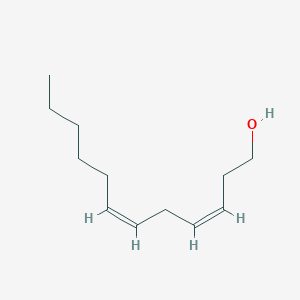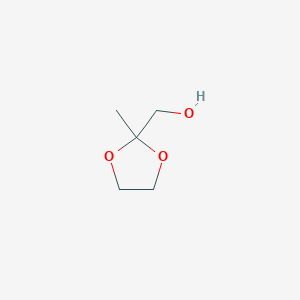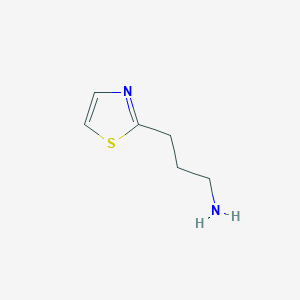
3-(2-Thiazolyl)propylamine
Vue d'ensemble
Description
“3-(2-Thiazolyl)propylamine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique
Antimicrobial Activity
2-Thiazolepropanamine derivatives have been studied for their potential as antimicrobial agents. The thiazole moiety is a common feature in many antimicrobial compounds due to its ability to interact with bacterial enzymes and disrupt their function. For instance, sulfathiazole, a compound containing the thiazole ring, is known for its effectiveness against bacterial infections .
Anticancer Properties
Research has indicated that thiazole derivatives can play a significant role in cancer treatment. Compounds like tiazofurin exhibit anticancer activity by interfering with nucleic acid synthesis in tumor cells. Modifications of the thiazole ring have led to the development of molecules with potent antitumor properties .
Anti-Inflammatory Applications
Thiazole compounds have been evaluated for their anti-inflammatory effects. Meloxicam, which features a thiazole structure, is utilized as an anti-inflammatory drug. The thiazole ring’s ability to modulate inflammatory pathways makes it a valuable scaffold for developing new anti-inflammatory medications .
Antiviral and Antiretroviral Effects
Thiazole derivatives are also prominent in antiviral and antiretroviral therapies. Ritonavir, an antiretroviral drug used to treat HIV/AIDS, contains a thiazole ring. The structural features of thiazole allow for the inhibition of viral enzymes, which is crucial in controlling viral infections .
Antidiabetic Activity
The thiazole ring is present in several antidiabetic drugs. These compounds aid in regulating blood sugar levels by influencing insulin release or insulin sensitivity. The exploration of thiazole derivatives continues to yield promising candidates for managing diabetes .
Neuroprotective Effects
Thiazole derivatives have shown promise in neuroprotection, which is critical in conditions like Alzheimer’s disease. The ability of these compounds to protect neuronal cells from damage and support neurotransmitter function is a significant area of research .
Antioxidant Potential
Thiazole compounds are being investigated for their antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which can lead to various chronic diseases. Thiazole-based antioxidants could contribute to the prevention of these conditions .
Catalysis and Synthetic Applications
2-Thiazolepropanamine and its derivatives are useful in catalysis, particularly in reactions involving the formation of carbon-sulfur bonds. They serve as ligands in metal-catalyzed reactions, displaying remarkable catalytic performances when combined with metals like Pd, Ir, and Cu .
Mécanisme D'action
Target of Action
Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the 2-Thiazolepropanamine molecule.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the activity of the target, potentially leading to therapeutic effects .
Biochemical Pathways
For instance, thiamine, a compound containing a thiazole ring, is a precursor of the coenzyme thiamine diphosphate (ThDP), which is essential for glucose oxidation in the brain .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting they may have favorable adme properties .
Result of Action
Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQNDZQVDBFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63779-34-0 | |
| Record name | 3-(1,3-thiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





